Mono[2-(perfluorooctyl)ethyl] Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono[2-(perfluorooctyl)ethyl] phosphate is a perfluoroalkylated substance (PFAS) known for its unique chemical properties. It is commonly used to water- and grease-proof food packaging materials and is a known precursor to perfluoroalkyl carboxylic acids (PFCAs) . The compound has the molecular formula C10H6F17O4P and a molecular weight of 544.10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mono[2-(perfluorooctyl)ethyl] phosphate typically involves the reaction of perfluorooctyl iodide with ethylene oxide, followed by phosphorylation. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like acetonitrile. The phosphorylation step is usually carried out using phosphorus oxychloride (POCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Mono[2-(perfluorooctyl)ethyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include sodium hydroxide (NaOH) and other strong bases.
Major Products Formed
Oxidation: Perfluoroalkyl carboxylic acids.
Substitution: Various substituted perfluoroalkyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Mono[2-(perfluorooctyl)ethyl] phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Mono[2-(perfluorooctyl)ethyl] phosphate involves its interaction with biological membranes and proteins. The compound’s perfluorinated tail allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. It can also interact with proteins, altering their structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono[2-(perfluorohexyl)ethyl] phosphate: Similar structure but with a shorter perfluorinated tail.
Bis[2-(perfluorohexyl)ethyl] phosphate: Contains two perfluorinated tails, leading to different chemical properties.
Mono[2-(perfluorodecyl)ethyl] phosphate: Longer perfluorinated tail, resulting in higher molecular weight and different reactivity.
Uniqueness
Mono[2-(perfluorooctyl)ethyl] phosphate is unique due to its specific chain length and functional group, which confer distinct chemical and physical properties. Its ability to form stable emulsions and its resistance to degradation make it particularly valuable in industrial applications .
Eigenschaften
Molekularformel |
C10H4F17O4P-2 |
---|---|
Molekulargewicht |
542.08 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl phosphate |
InChI |
InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30)/p-2 |
InChI-Schlüssel |
MIABSAQIFYEDJP-UHFFFAOYSA-L |
Kanonische SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.